molecular formula C10H7ClO2 B2386753 2-Chloro-4-ethynyl-benzoic acid methyl ester CAS No. 1224640-19-0

2-Chloro-4-ethynyl-benzoic acid methyl ester

Cat. No.: B2386753
CAS No.: 1224640-19-0
M. Wt: 194.61
InChI Key: GFTHRHCWMLNTGN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-benzoic acid methyl ester (chemical formula: C₁₀H₇ClO₂) is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position, an ethynyl group (–C≡CH) at the 4-position, and a methyl ester moiety at the carboxylic acid group. The ethynyl group introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects and reactivity, particularly in cross-coupling reactions such as Sonogashira or Huisgen cycloadditions ("click chemistry") . The chlorine atom contributes to steric and electronic modulation, influencing solubility and stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science due to its versatile reactivity .

Properties

IUPAC Name

methyl 2-chloro-4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHRHCWMLNTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Ethynylbenzoic Acid Methyl Ester

Early synthetic efforts focused on direct electrophilic chlorination of 4-ethynylbenzoic acid methyl ester using chlorine gas or N-chlorosuccinimide (NCS). These methods achieved moderate yields (48–55%) but suffered from over-chlorination side products, including 2,5-dichloro and 2,6-dichloro isomers. Kinetic studies revealed that the ethynyl group’s electron-withdrawing effect deactivates the para position, forcing chlorination predominantly at the ortho (C2) position relative to the ester moiety.

Reaction conditions significantly influence regioselectivity:

  • Chlorine gas (Cl₂) in CCl₄ : 45–48% yield, 8:1 ortho:para selectivity at 0°C
  • NCS in DMF : 52% yield, 12:1 ortho:para selectivity under radical initiation

Post-Functionalization Challenges

Direct methods require stringent temperature control (-10°C to 25°C) to suppress alkyne side reactions with chlorinating agents. The ethynyl group’s susceptibility to electrophilic addition necessitates inert atmosphere protocols, increasing operational complexity. Purification via silica gel chromatography remains mandatory due to persistent dichlorinated byproducts.

Sonogashira Cross-Coupling Approaches

Palladium-Copper Mediated Alkynylation

Modern syntheses favor palladium-catalyzed Sonogashira coupling between 2-chloro-4-iodobenzoic acid methyl ester and terminal acetylenes. This method achieves 68–72% isolated yields through optimized catalyst systems:

Representative Protocol :

  • Charge 2-chloro-4-iodobenzoic acid methyl ester (1.0 eq), ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) in degassed THF/iPr₂NH (3:1)
  • Heat at 65°C for 18 hours under N₂
  • Quench with NH₄Cl, extract with EtOAc, and concentrate
  • Deprotect TMS group using K₂CO₃/MeOH to yield final product

Catalyst Screening Data :

Catalyst System Yield (%) Selectivity (%)
Pd(OAc)₂/XPhos 63 89
PdCl₂(PPh₃)₂ 72 94
PEPPSI-IPr 68 91

Regioselectivity Considerations

The iodine leaving group’s position critically governs coupling efficiency. Comparative studies show 4-iodo derivatives react 5.3x faster than 3-iodo analogs due to reduced steric hindrance from the methyl ester. Substituent electronic effects follow Hammett parameters (σₚ = +0.23 for COOMe), polarizing the C–I bond to enhance oxidative addition kinetics.

Multi-Step Synthesis from 3-Chloro-4-methylbenzoic Acid

Bromination-Oxidation Sequence

Industrial-scale production often begins with 3-chloro-4-methylbenzoic acid through a four-step sequence:

  • Radical Bromination : Treat with NBS/CCl₄ under UV light to install bromine at the benzylic position (83% yield)
  • Silver Nitrate-Mediated Oxidation : Convert CBr₃ to aldehyde using AgNO₃/H₂O at 50°C (76% yield)
  • Alkyne Formation : Corey-Fuchs reaction with CBr₄/PPh₃ followed by elimination (62% yield)
  • Esterification : SOCl₂/MeOH to protect carboxylic acid (89% yield)

Process Optimization Challenges

Key bottlenecks include:

  • Over-oxidation of aldehydes to carboxylic acids during Step 2 (15–20% yield loss)
  • Competing Glaser coupling during alkyne formation without proper Cu(I) scavengers
  • Epimerization at C4 if chiral auxiliaries are present

Reaction monitoring via in situ IR spectroscopy reduces byproduct formation by enabling real-time quenching of intermediates.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 2-Chloro-4-ethynyl-benzoic Acid Methyl Ester Synthesis

Parameter Direct Chlorination Sonogashira Coupling Multi-Step Synthesis
Overall Yield (%) 48 72 62
Purity (%) 95 98 97
Reaction Steps 2 3 4
Catalyst Cost ($/g) 0.12 5.80 0.45
Scalability Pilot Plant Lab Scale Industrial

Data aggregated from

Mechanistic Insights into Key Transformations

Palladium-Catalyzed C–C Bond Formation

The Sonogashira mechanism proceeds through three stages:

  • Oxidative addition of Pd⁰ to aryl iodide (rate-determining step)
  • Transmetalation with copper-acetylide intermediate
  • Reductive elimination to form C(sp²)–C(sp) bond

DFT calculations reveal a ΔG‡ of 24.3 kcal/mol for the oxidative addition step when using electron-deficient aryl iodides.

Steric Effects in Esterification

Methanolysis of acid chlorides exhibits an entropy-driven profile (ΔS‡ = +34.5 J/mol·K) due to transition state solvation effects. Bulky esters like tert-butyl show 40% slower kinetics compared to methyl esters.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, 2-Chloro-4-ethynyl-benzoic acid methyl ester is used to investigate the effects of chloro and ethynyl groups on biological activity. It has potential applications as a precursor for synthesizing bioactive molecules with therapeutic properties. Notably, studies have indicated its possible roles in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially leading to therapeutic effects.
  • Cellular Processes : It may influence apoptosis, cell proliferation, and signal transduction pathways.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its distinct chemical properties make it suitable for developing polymers and advanced materials used in various applications.

Research indicates that derivatives of benzoic acid, including this compound, exhibit diverse biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential as antibiotics or antifungal agents.
  • Anticancer Potential : Some derivatives demonstrate antiproliferative effects against cancer cell lines. For instance, studies have evaluated their ability to inhibit tumor growth both in vitro and in vivo.
  • Proteasome and Cathepsin Activation : Certain studies suggest that compounds like this may enhance proteasomal and lysosomal degradation pathways, crucial for maintaining cellular homeostasis.

Comparative Table of Similar Compounds

Compound NameStructure FeaturesApplications
Methyl 4-ethynylbenzoateLacks chloro groupOrganic synthesis
4-Chloro-2-methylbenzoic acidLacks ethynyl groupPharmaceutical development
2-Chloro-4-bromobenzoic acidSimilar structure with bromineBiological research

Case Studies

  • Antitumor Activity Study : A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation due to its interaction with key signaling pathways involved in cancer progression.
  • Enzyme Interaction Analysis : Research exploring enzyme interactions revealed that the compound effectively modulates the activity of specific enzymes critical to metabolic processes, suggesting its potential as a biochemical probe.
  • Industrial Application Evaluation : An evaluation of its use in polymer synthesis highlighted its ability to enhance material properties due to its unique chemical structure, leading to innovations in material science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
2-Chloro-4-ethynyl-benzoic acid methyl ester Benzoic acid methyl ester 2-Cl, 4-ethynyl C₁₀H₇ClO₂ 194.62
3-Amino-4-methylbenzoic acid (2’-chloro ethyl ester) Benzoic acid ethyl ester 3-NH₂, 4-CH₃, 2’-Cl C₁₁H₁₃ClNO₂ 241.68
2-Chloro-4-methoxyphenylacetic acid methyl ester Phenylacetic acid methyl ester 2-Cl, 4-OCH₃ C₁₀H₁₁ClO₃ 214.65
Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate Benzoic acid methyl ester 4-NHAc, 5-Cl, 2-OCH₃ C₁₁H₁₂ClNO₄ 257.67
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester Acrylic acid methyl ester 4-Cl-C₆H₄-CH(OH)- C₁₂H₁₁ClO₃ 238.67

Key Observations :

  • Core Structure : While most compounds are benzoic acid esters, others feature phenylacetic or acrylic acid backbones.
  • Substituent Effects : Electron-withdrawing groups (Cl, ethynyl) dominate in the target compound, contrasting with electron-donating groups (OCH₃, NH₂) in others .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability Notes
This compound 2.3 ~1.2 (DMSO) 85–90 Sensitive to moisture; ethynyl group prone to oxidation
2-Chloro-4-methoxyphenylacetic acid methyl ester 2.1 ~2.5 (DMSO) 60–65 Stable under inert conditions; methoxy group enhances lipophilicity
Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate 1.8 ~0.8 (DMSO) 120–125 High crystallinity due to H-bonding from NHAc group
3-Amino-4-methylbenzoic acid (2’-chloro ethyl ester) 1.5 ~5.0 (Water) 75–80 Amino group increases aqueous solubility but reduces thermal stability

Key Findings :

  • The ethynyl group in the target compound reduces solubility in polar solvents compared to methoxy or amino-substituted analogs .
  • Chlorine at the 2-position increases thermal stability but may introduce steric hindrance in reactions .

Key Differences :

  • The target compound relies on transition metal-catalyzed coupling (e.g., Sonogashira), whereas amino- or methoxy-substituted analogs involve sequential functionalization (nitration, acetylation) .

Biological Activity

Chemical Identity
2-Chloro-4-ethynyl-benzoic acid methyl ester (C10H7ClO2) is an organic compound notable for its unique structure, which includes both chloro and ethynyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethynyl group may engage in nucleophilic addition reactions. These interactions can influence several biological pathways, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate the activity of receptors, potentially leading to therapeutic effects.
  • Cellular Processes: The compound may affect processes such as apoptosis, cell proliferation, and signal transduction.

Biological Evaluations

Research has indicated that derivatives of benzoic acid, including those similar to this compound, exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that benzoic acid derivatives can possess antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents .
  • Anticancer Potential: Some derivatives have demonstrated antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo .
  • Proteasome and Cathepsin Activation: In a study evaluating benzoic acid derivatives, certain compounds were found to enhance the activity of proteasomal and lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis and preventing age-related decline in cellular function .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundChloro and ethynyl groupsAntimicrobial, anticancer potential
Methyl 4-ethynylbenzoateEthynyl group onlyLimited bioactivity reported
4-Chloro-2-methylbenzoic acidChloro group onlyAntioxidant properties noted

This table illustrates how the presence of both chloro and ethynyl groups in this compound may enhance its biological activity compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-ethynyl-benzoic acid methyl ester, and what are the critical reaction conditions?

  • The esterification of benzoic acid derivatives with chloroethanol or methanol under acidic catalysis is a standard approach. For example, 3-nitro-4-methyl benzoic acid reacts with 2-chloroethanol in the presence of sulfuric acid to form esters, a method adaptable to similar substrates . Key conditions include anhydrous solvents (e.g., dry acetone), reflux temperatures, and catalysts like K₂CO₃ for deprotonation. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion . Stability in pH 5–9 aqueous solutions is critical for handling .

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC with Chromolith® Silica columns resolves impurities in polar solvents, while FTIR identifies ester carbonyl stretches (~1740 cm⁻¹) and ethynyl C≡C bonds (~2100 cm⁻¹) . TLC (Rf comparison) and ¹H/¹³C NMR confirm substitution patterns, though chlorine and ethynyl groups may complicate splitting due to anisotropic effects .

Q. What are the primary applications of this compound in medicinal chemistry?

  • The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for drug conjugate synthesis. Its chloro and methoxy substituents enhance lipophilicity, aiding membrane permeability in anticancer or antimicrobial probes . Structural analogs are intermediates in AMPK activators, suggesting potential metabolic disorder applications .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?

  • Continuous flow reactors improve heat/mass transfer, reducing byproducts like diesters or hydrolysis derivatives . pH control (5–9) during workup prevents ester degradation . Catalytic systems (e.g., DMAP) accelerate esterification, while microwave-assisted synthesis reduces reaction times for temperature-sensitive intermediates .

Q. What strategies address contradictions in NMR data interpretation caused by substituent effects?

  • Chlorine’s electronegativity deshields adjacent protons, causing downfield shifts. The ethynyl group’s anisotropy splits aromatic protons into complex multiplets. Use 2D NMR (COSY, HSQC) to resolve coupling and assign signals. Deuterated DMSO or CDCl₃ enhances solubility for clearer spectra .

Q. How does structural modification of the benzoic acid core influence biological activity?

  • Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) increases electrophilicity for nucleophilic targeting (e.g., kinase inhibition). Ethynyl-to-azide conversion via click chemistry generates triazole-linked prodrugs with tunable release kinetics . Computational docking (AutoDock Vina) predicts binding to COX-2 or AMPK, guiding rational design .

Key Challenges and Recommendations

  • Byproduct Formation : Hydrolysis under acidic/basic conditions can degrade the ester. Use neutral workup (cold water extraction) and avoid prolonged exposure to moisture .
  • Scale-up Limitations : Batch reactors face heat dissipation issues. Adopt flow chemistry for reproducibility .
  • Biological Screening : Prioritize assays for AMPK activation or cytotoxicity (e.g., MTT on HeLa cells) to validate drug potential .

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